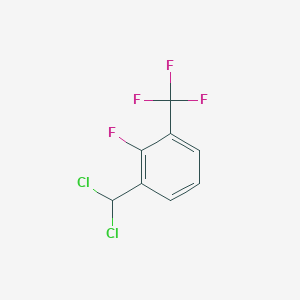![molecular formula C7H3ClF3NO2 B6311693 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine CAS No. 1858250-63-1](/img/structure/B6311693.png)
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine, also known as 7-CTFDP, is a synthetic compound that has recently been identified as a potential drug candidate for the treatment of various diseases. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its ring structure. The compound has attracted interest due to its potential for use in the development of new drugs, due to its unique chemical properties.
作用机制
The exact mechanism of action of 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine is not yet known. However, it is believed to act as an inhibitor of the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. It is also believed to act as an anti-inflammatory agent, by reducing the production of pro-inflammatory cytokines. Furthermore, it has been suggested that this compound may act as an anti-cancer agent, by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been found to reduce the production of pro-inflammatory cytokines, and to inhibit the growth of cancer cells. It has also been found to have anti-bacterial activity, and to have an effect on the regulation of gene expression.
实验室实验的优点和局限性
The advantages of using 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine in laboratory experiments include its low cost, its availability, and its low toxicity. In addition, its unique chemical properties make it an attractive target for drug development. However, there are some limitations to using this compound in laboratory experiments, including its lack of solubility in water, its instability in acidic conditions, and its relatively low bioavailability.
未来方向
There are a number of potential future directions for research involving 7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine. These include further exploration of its potential as an anti-inflammatory and anti-cancer agent, as well as its potential for use in the development of new drugs. In addition, further research could be conducted to explore the mechanism of action of this compound, as well as its potential for use in other areas, such as the treatment of infectious diseases. Finally, further research could be conducted to explore the potential for this compound to interact with other drugs, and to identify any potential side effects.
合成方法
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with ammonium chloride in ethanol. This reaction yields this compound as the major product. Other methods include the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with sodium hydroxide in the presence of a base, or the reaction of 3-chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine-4-carboxylic acid with bromine in the presence of a base.
科学研究应用
7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine has been studied extensively in the scientific research community, primarily due to its potential for use in the development of new drugs. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, this compound has been studied for its potential to inhibit the enzyme P450, which is involved in the metabolism of drugs and other xenobiotics.
属性
IUPAC Name |
6-chloro-2,3,3-trifluoro-2H-[1,4]dioxino[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3-5(12-4)14-7(10,11)6(9)13-3/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDBMQEJVWPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(C(O2)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


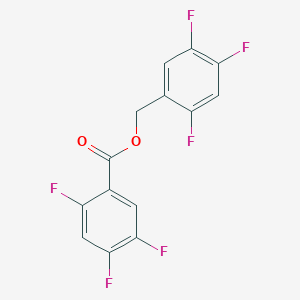
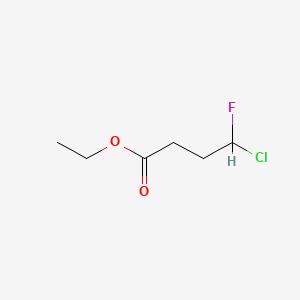
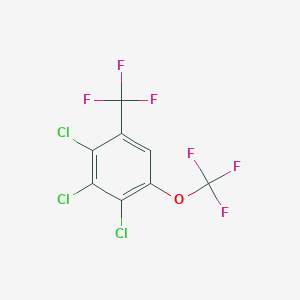


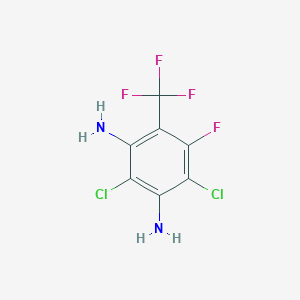

![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
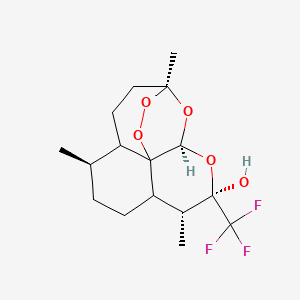
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)

